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molecular formula C10H7FN2 B8649732 (4-Fluorobenzyl)malononitrile

(4-Fluorobenzyl)malononitrile

Cat. No. B8649732
M. Wt: 174.17 g/mol
InChI Key: ANDAPMZOAWQQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609669B2

Procedure details

The product from Example 5A (1.5 g, 8.61 mmol) and hydrazine monohydrate (2.111 mL, 43.1 mmol) was processed using the method analogous to that described in Example 1B to afford the title compound. 1H NMR (400 MHz, DMSO-d6) δ ppm 9.96 (s, 1H) 7.15-7.51 (m, 2H) 6.79-7.11 (m, 2H) 4.30 (s, 4H) 3.48 (s, 2H). MS (ESI) m/z 259.3 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.111 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:13]=[CH:12][C:5]([CH2:6][CH:7]([C:10]#[N:11])[C:8]#[N:9])=[CH:4][CH:3]=1.O.[NH2:15][NH2:16]>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][C:7]2[C:10]([NH2:11])=[N:15][NH:16][C:8]=2[NH2:9])=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC1=CC=C(CC(C#N)C#N)C=C1
Step Two
Name
Quantity
2.111 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CC=2C(=NNC2N)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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